p-(Pentadecafluoroheptyl)benzenesulphonyl chloride
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Overview
Description
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride: is a chemical compound with the molecular formula C13H4ClF15O2S and a molecular weight of 544.664 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a pentadecafluoroheptyl group. The compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with pentadecafluoroheptyl iodide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a base, such as triethylamine , to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as .
Scientific Research Applications
p-(Pentadecafluoroheptyl)benzenesulphonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of p-(Pentadecafluoroheptyl)benzenesulphonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The pentadecafluoroheptyl group imparts unique hydrophobic and lipophobic properties to the compound, influencing its interactions with other molecules and surfaces .
Comparison with Similar Compounds
Similar compounds to p-(Pentadecafluoroheptyl)benzenesulphonyl chloride include:
p-(Trifluoromethyl)benzenesulphonyl chloride: This compound has a trifluoromethyl group instead of the pentadecafluoroheptyl group, resulting in different chemical properties and reactivity.
p-(Pentafluorophenyl)benzenesulphonyl chloride: The presence of a pentafluorophenyl group in place of the pentadecafluoroheptyl group alters the compound’s electronic and steric characteristics.
p-(Heptafluoropropyl)benzenesulphonyl chloride: This compound features a heptafluoropropyl group, which affects its solubility and reactivity compared to this compound.
This compound stands out due to its longer perfluorinated chain, which enhances its hydrophobicity and stability, making it particularly useful in applications requiring these properties.
Properties
CAS No. |
25444-35-3 |
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Molecular Formula |
C13H4ClF15O2S |
Molecular Weight |
544.66 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H4ClF15O2S/c14-32(30,31)6-3-1-5(2-4-6)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)29/h1-4H |
InChI Key |
PPKJGFABEANLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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